1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide
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Overview
Description
1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide is a chemical compound that belongs to the class of triazole derivatives It is characterized by the presence of a bromine atom attached to a triazole ring, which is further connected to a diazepane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate brominated precursors.
Attachment of the Diazepane Moiety: The triazole ring is then reacted with a diazepane derivative under controlled conditions to form the desired compound.
Bromination: The final step involves the bromination of the triazole ring to introduce the bromine atom at the desired position.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow synthesis, automated reactors, and purification methods like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions, leading to different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions with other aromatic or aliphatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, thiols, or amines can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide, thiol, or amine derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and infectious diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide involves its interaction with specific molecular targets. The bromine atom and triazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The diazepane moiety may contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
1-(3-bromo-1H-1,2,4-triazol-5-yl)piperazine dihydrobromide: Similar in structure but with a piperazine ring instead of a diazepane ring.
3-bromo-1H-1,2,4-triazole: A simpler compound with only the triazole ring and bromine atom.
Uniqueness
1-(3-bromo-1H-1,2,4-triazol-5-yl)-4-methyl-1,4-diazepane dihydrobromide is unique due to the combination of the triazole ring, bromine atom, and diazepane structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.
Properties
IUPAC Name |
1-(5-bromo-1H-1,2,4-triazol-3-yl)-4-methyl-1,4-diazepane;dihydrobromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14BrN5.2BrH/c1-13-3-2-4-14(6-5-13)8-10-7(9)11-12-8;;/h2-6H2,1H3,(H,10,11,12);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDXNHIAJLARVCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCN(CC1)C2=NNC(=N2)Br.Br.Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Br3N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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